molecular formula C13H20O3 B3333600 methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate CAS No. 1173097-50-1

methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate

Cat. No.: B3333600
CAS No.: 1173097-50-1
M. Wt: 226.31 g/mol
InChI Key: GEWDNTWNSAZUDX-WSBDTLJESA-N
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Description

Methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate is a synthetic organic compound characterized by the presence of deuterium atoms, a cyclopentyl ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by functional group modifications to introduce the keto group at the desired position.

    Introduction of the Deuterium Atoms: Deuterium atoms can be introduced via deuterium exchange reactions, where hydrogen atoms are replaced with deuterium using deuterated reagents under specific conditions.

    Esterification: The final step involves esterification, where the carboxylic acid derivative of the cyclopentyl compound is reacted with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient reaction control, high-purity deuterated reagents, and advanced purification techniques to ensure the desired product’s quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert the keto group to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy group. Common nucleophiles include amines and thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or thioesters.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate serves as a valuable intermediate for constructing complex molecules. Its deuterium atoms are particularly useful in mechanistic studies and isotope labeling experiments.

Biology and Medicine

In medicinal chemistry, this compound can be used to study metabolic pathways and drug metabolism. Deuterium-labeled compounds often exhibit altered metabolic profiles, which can provide insights into drug action and stability.

Industry

In the materials science industry, deuterium-labeled compounds are used in the development of advanced materials with unique properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate involves its interaction with molecular targets through its functional groups. The ester and keto groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The presence of deuterium atoms can also affect the compound’s kinetic isotope effects, altering reaction rates and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate: Similar structure but without deuterium atoms.

    Ethyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate: Similar structure with an ethyl ester group instead of a methyl ester.

    Methyl 2,2-dideuterio-2-[3-oxo-2-(pentyl)cyclopentyl]acetate: Similar structure but with a saturated pentyl group instead of a pent-2-enyl group.

Uniqueness

Methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications, such as reduced metabolic degradation and altered reaction kinetics. This makes it particularly valuable in studies requiring precise tracking and analysis of molecular interactions.

Properties

IUPAC Name

methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O3/c1-3-4-5-6-11-10(7-8-12(11)14)9-13(15)16-2/h4-5,10-11H,3,6-9H2,1-2H3/b5-4+/i9D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWDNTWNSAZUDX-WSBDTLJESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1C(CCC1=O)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CCC(=O)C1C/C=C/CC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745854
Record name Methyl {3-oxo-2-[(2E)-pent-2-en-1-yl]cyclopentyl}(~2~H_2_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173097-50-1
Record name Methyl {3-oxo-2-[(2E)-pent-2-en-1-yl]cyclopentyl}(~2~H_2_)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173097-50-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate
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methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate
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methyl 2,2-dideuterio-2-[3-oxo-2-[(E)-pent-2-enyl]cyclopentyl]acetate

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